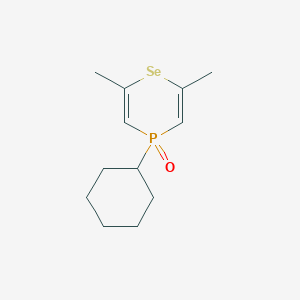
4-Cyclohexyl-2,6-dimethyl-4H-1,4lambda~5~-selenaphosphinin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclohexyl-2,6-dimethyl-4H-1,4lambda~5~-selenaphosphinin-4-one is a unique organoselenium compound It features a cyclohexyl group, two methyl groups, and a selenaphosphinine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-2,6-dimethyl-4H-1,4lambda~5~-selenaphosphinin-4-one typically involves the reaction of cyclohexylphosphine with selenium and dimethylacetylene. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the selenaphosphinine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclohexyl-2,6-dimethyl-4H-1,4lambda~5~-selenaphosphinin-4-one can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The cyclohexyl and methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Cyclohexyl-2,6-dimethyl-4H-1,4lambda~5~-selenaphosphinin-4-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and its role in enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Cyclohexyl-2,6-dimethyl-4H-1,4lambda~5~-selenaphosphinin-4-one involves its interaction with molecular targets such as enzymes and cellular components. The selenium atom plays a crucial role in its biological activity, often participating in redox reactions and forming covalent bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyclohexyl-2,6-dimethyl-4H-1,4lambda~5~-phosphinin-4-one: Similar structure but lacks the selenium atom.
4-Cyclohexyl-2,6-dimethyl-4H-1,4lambda~5~-thiazaphosphinin-4-one: Contains sulfur instead of selenium.
Uniqueness
4-Cyclohexyl-2,6-dimethyl-4H-1,4lambda~5~-selenaphosphinin-4-one is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium’s ability to participate in redox reactions and form stable covalent bonds with biological molecules makes this compound particularly interesting for research and industrial applications.
Eigenschaften
CAS-Nummer |
57044-94-7 |
|---|---|
Molekularformel |
C12H19OPSe |
Molekulargewicht |
289.22 g/mol |
IUPAC-Name |
4-cyclohexyl-2,6-dimethyl-1,4λ5-selenaphosphinine 4-oxide |
InChI |
InChI=1S/C12H19OPSe/c1-10-8-14(13,9-11(2)15-10)12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3 |
InChI-Schlüssel |
AQFNJANFBIIBRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CP(=O)(C=C([Se]1)C)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















